Arohynapene D
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Overview
Description
Arohynapene D is a natural product found in Penicillium citrinum and Penicillium with data available.
Scientific Research Applications
Anticoccidial Agent Production
Arohynapene D is identified as a novel anticoccidial agent produced by Penicillium sp. FO-2295. The study conducted by Tabata, Tomoda, Iwai, and Ōmura (1995) focused on the isolation, physico-chemical properties, structure determination, and biological characteristics of arohynapene D. This compound was found through fermentation processes and showed promise as an anticoccidial agent, a type of drug used to treat coccidiosis, a parasitic disease in animals (Tabata, Tomoda, Iwai, & Ōmura, 1995).
Synthesis and Structural Elucidation
In addition to its natural production, the total synthesis of arohynapene D has been achieved. Sugimura and Uchida (2005) detailed the synthetic process, which includes the construction of the tetrahydronaphthalene ring via Diels-Alder reaction and the introduction of the dienylcarboxylic acid side chain through Horner-Wadsworth-Emmons olefination. This synthetic approach allows for the exploration of the compound's potential applications in a controlled laboratory setting (Sugimura & Uchida, 2005).
Related Compounds and Their Applications
While the specific applications of arohynapene D are focused on its anticoccidial properties, research on related compounds, such as arohynapenes A and B, provides context for its potential uses. Masuma, Tabata, Tomoda, Haneda, Iwai, and Ōmura (1994) studied these related compounds, which were also produced by Penicillium sp. and showed significant anticoccidial activity. Such studies indicate a broader potential for arohynapene D and related compounds in the treatment of parasitic infections in animals (Masuma, Tabata, Tomoda, Haneda, Iwai, & Ōmura, 1994).
properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-6-ol |
InChI |
InChI=1S/C11H14O3/c1-7-3-8-4-9(12)5-11(13-2)10(8)6-14-7/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
PQSAZKPYHXPOFX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
Canonical SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
synonyms |
6-hydroxy-8-methoxy-3-methylisochroman arohynapene D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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